

Prazosin N-beta-D-Glucuronide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name:	Prazosin N-beta-D-Glucuronide
CAS No.:	944943-73-1
Cat. No.:	B1144639

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An in-depth examination of the principal urinary metabolite of Prazosin, providing critical data and methodologies for its application in drug metabolism and pharmacokinetic studies.

This technical guide offers a detailed overview of **Prazosin N-beta-D-Glucuronide**, a significant metabolite of the alpha-1 adrenergic receptor antagonist, Prazosin. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key information on its chemical identity, synthesis, analytical quantification, and pharmacological relevance.

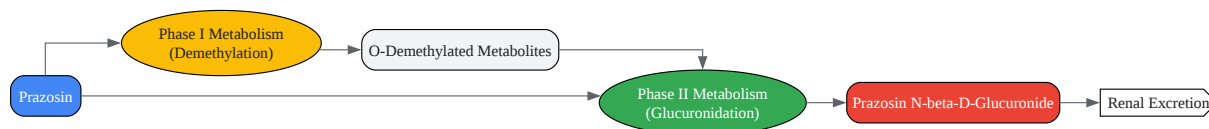
Core Identification and Physicochemical Properties

Prazosin N-beta-D-Glucuronide is a primary product of Prazosin's phase II metabolism, where the parent drug undergoes conjugation with glucuronic acid. This process, primarily occurring in the liver, enhances the water solubility of Prazosin, facilitating its renal excretion.[1]
[2] The key identifiers and properties of this metabolite are summarized below.

Property	Value	Source(s)
CAS Number	944943-73-1	[3][4][5]
Molecular Formula	C ₂₅ H ₂₉ N ₅ O ₁₀	[3][4][5]
Molecular Weight	559.525 g/mol	[3][4][5]
Synonyms	(2S,3S,4S,5R,6R)-6-((2-(4-(Furan-2-carbonyl)piperazin-1-yl)-6,7-dimethoxyquinazolin-4-yl)amino)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid, Prazosin metabolite M13	[3]

Metabolic Pathway of Prazosin

Prazosin is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged.[1][6] The metabolic transformations primarily involve demethylation of the methoxy groups and conjugation reactions.[1][2] Glucuronidation represents a major conjugation pathway for Prazosin and its metabolites. The formation of **Prazosin N-beta-D-Glucuronide** is a critical step in the detoxification and elimination of the drug.



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Figure 1: Simplified metabolic pathway of Prazosin leading to the formation of **Prazosin N-beta-D-Glucuronide** and subsequent excretion.

Synthesis and Characterization

The synthesis of **Prazosin N-beta-D-Glucuronide** is typically achieved for its use as an analytical standard in pharmacokinetic studies. While detailed proprietary synthesis methods are often not publicly available, a general approach involves the enzymatic or chemical conjugation of Prazosin with a glucuronic acid donor.

General Synthetic Approach:

A common laboratory-scale synthesis would involve the reaction of Prazosin with a protected glucuronic acid derivative, followed by deprotection to yield the final product. The choice of protecting groups and coupling agents is critical to ensure the desired regioselectivity and yield.

Characterization:

Unequivocal identification of synthesized **Prazosin N-beta-D-Glucuronide** relies on a combination of spectroscopic techniques:

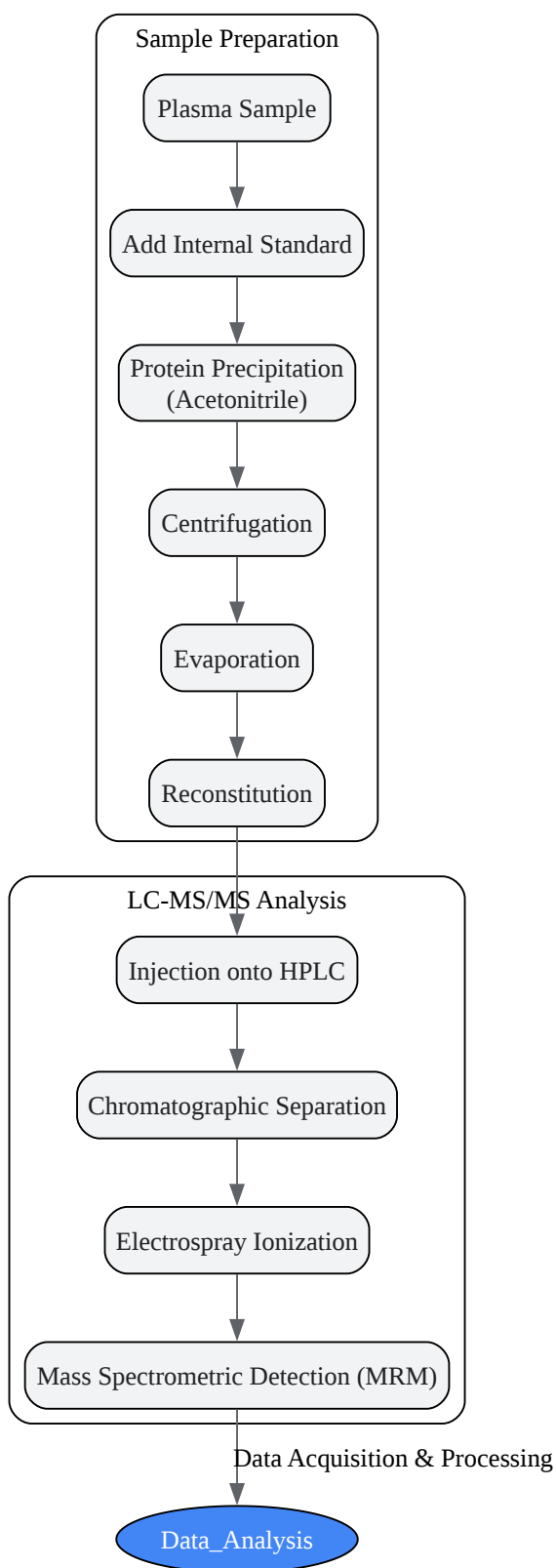
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for elucidating the molecular structure, confirming the attachment of the glucuronyl moiety to the Prazosin core, and determining the stereochemistry.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact molecular weight. Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl, carboxyl, and amide groups.

Analytical Methodologies

Accurate quantification of **Prazosin N-beta-D-Glucuronide** in biological matrices is crucial for understanding the pharmacokinetics of Prazosin. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of **Prazosin N-beta-D-Glucuronide** in Human Plasma by LC-MS/MS

- Sample Preparation:
 - To 100 μ L of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
 - Perform protein precipitation by adding 300 μ L of acetonitrile.
 - Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Conditions:
 - HPLC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m particle size).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 μ L.
 - Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
 - Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.



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Figure 2: A typical workflow for the quantification of **Prazosin N-beta-D-Glucuronide** in a biological matrix using LC-MS/MS.

Pharmacological Significance and Clinical Relevance

As a major metabolite, **Prazosin N-beta-D-Glucuronide** is generally considered to be pharmacologically less active than the parent drug, Prazosin.^[7] The addition of the bulky, polar glucuronic acid moiety significantly alters the molecule's ability to bind to the alpha-1 adrenergic receptors. The primary role of this metabolite is to facilitate the elimination of Prazosin from the body.

Studying the formation and excretion of **Prazosin N-beta-D-Glucuronide** is important for:

- **Understanding Drug-Drug Interactions:** Co-administered drugs that induce or inhibit UDP-glucuronosyltransferase (UGT) enzymes could potentially alter the metabolic clearance of Prazosin, affecting its efficacy and safety profile.
- **Assessing Liver Function:** The rate of glucuronidation can be an indicator of hepatic function.
- **Pharmacokinetic Modeling:** Accurate measurement of this metabolite is essential for developing comprehensive pharmacokinetic models of Prazosin.

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